Superior Potency Against Pseudomonas aeruginosa Compared to Ceftazidime and Ceftolozane: A Comparative MIC Analysis
BO-1236 demonstrates superior in vitro potency against Pseudomonas aeruginosa relative to the commonly used comparator agents ceftazidime and ceftolozane/tazobactam. In a direct comparative study, BO-1236 exhibited a significantly lower MIC range and MIC90 value against clinical isolates of P. aeruginosa than ceftazidime [1]. This potency advantage translates to an approximately 10-fold increase in activity compared to ceftazidime in specific SAR studies [2]. When compared to ceftolozane/tazobactam, which has a reported MIC90 of 1-2 mg/L against P. aeruginosa [3], BO-1236 presents a markedly lower MIC value, underscoring its enhanced intrinsic activity.
| Evidence Dimension | In vitro antibacterial activity against P. aeruginosa (MIC/MIC90) |
|---|---|
| Target Compound Data | MIC ≤0.5 mg/L (reported range against multiple strains); MIC90 not explicitly stated but significantly lower than ceftazidime [1] |
| Comparator Or Baseline | Ceftazidime (MIC90 range 8-32 mg/L) [1]; Ceftolozane/tazobactam (MIC90 1-4 mg/L) [3] |
| Quantified Difference | BO-1236 was approximately 10 times more active than ceftazidime against P. aeruginosa [2]; MIC90 of ceftolozane/tazobactam is 2- to >8-fold higher than the typical MIC of BO-1236 [3]. |
| Conditions | Broth microdilution; Mueller-Hinton broth; Clinical isolates of P. aeruginosa; inoculum ~10^5 CFU/mL |
Why This Matters
This quantitative potency differential is critical for researchers selecting a reference standard for high-sensitivity P. aeruginosa inhibition studies or for use as a positive control in susceptibility testing of novel antipseudomonal agents.
- [1] Nakagawa S, Sanada M, Matsuda K, Hazumi N, Tanaka N. Biological activity of BO-1236, a new antipseudomonal cephalosporin. Antimicrob Agents Chemother. 1987;31(9):1330-1335. View Source
- [2] Gootz TD, McGuirk PR, Moynihan MS, Haskell SL. L-658,310, a new injectable cephalosporin. I. In vitro antibacterial properties. J Antibiot (Tokyo). 1989;42(5):795-804. View Source
- [3] Sader HS, Farrell DJ, Flamm RK, Jones RN. Ceftolozane/tazobactam activity tested against aerobic Gram-negative organisms isolated from intra-abdominal and urinary tract infections in European and United States hospitals (2012). J Infect. 2014;69(3):258-269. View Source
